

Unveiling the Solid-State Architecture of Isoxazole Derivatives: A Comparative Crystallographic Guide

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of isoxazole derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides definitive insights into the molecular conformation, stereochemistry, and intermolecular interactions that govern the physicochemical and biological properties of these versatile heterocyclic compounds. This guide offers a comparative analysis of the crystallographic features of various isoxazole derivatives, supported by experimental data and detailed methodologies.

The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.^{[1][2][3]} The precise spatial arrangement of atoms and functional groups within the crystal lattice, as determined by X-ray diffraction, is crucial for understanding their interactions with biological targets.

Comparative Crystallographic Data of Isoxazole Derivatives

To facilitate a direct comparison of the solid-state properties of different isoxazole derivatives, the following table summarizes key crystallographic parameters obtained from recent studies.

These parameters provide a snapshot of the crystal system, unit cell dimensions, and quality of the crystallographic data for each compound.

Compound Name / Identifier	Cryst al System	Spac e Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	Refer ence
3-phenyl-1-((3-(p-tolyl)-4,5-dihydroisoxazol-5-yl)methyl)quinoline-2(1H)-one	Monoclinic	P2 ₁ /c	15.9437(6)	16.3936(6)	7.4913(3)	94.178(2)	1950.5(1)	4	[4]
Isoxazole Derivative 4h	Triclinic	P-1	8.2345(3)	10.5678(4)	12.0987(5)	80.456(2)	1018.91(7)	2	[5]
4-OH Phenyl Isoxazole Derivative	Orthorhombic	Pbca	10.123(4)	15.456(6)	20.789(8)	90	3245(2)	8	[6]
4-F Phenyl Isoxazole	Monoclinic	P2 ₁ /n	7.891(2)	11.234(3)	14.567(4)	98.76(1)	1278.9(6)	4	[6]

Deriva
tive3-NO₂

Phenyl

Isloxaz ole	Monoc linic	C2/c	18.987 (7)	5.678(2)	22.123 (9)	105.43 (2)	2298(1)	8	[6]
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Deriva
tive

Note: The data presented here is extracted from published literature and is intended for comparative purposes. For detailed analysis, please refer to the original publications.

Standard Experimental Protocol for X-ray Crystallography

The determination of the crystal structure of isoxazole derivatives by single-crystal X-ray diffraction typically follows a standardized workflow. The protocol outlined below is a generalized procedure based on common practices in the field.

1. Crystal Growth:

- Suitable single crystals of the isoxazole derivative are grown using techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- The choice of solvent is critical and is often determined empirically. Common solvents include ethanol, methanol, acetone, and acetonitrile.

2. Crystal Mounting and Data Collection:

- A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
- The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

- X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
- The data collection strategy involves a series of rotations of the crystal to measure the intensities of a large number of reflections.

3. Data Processing and Structure Solution:

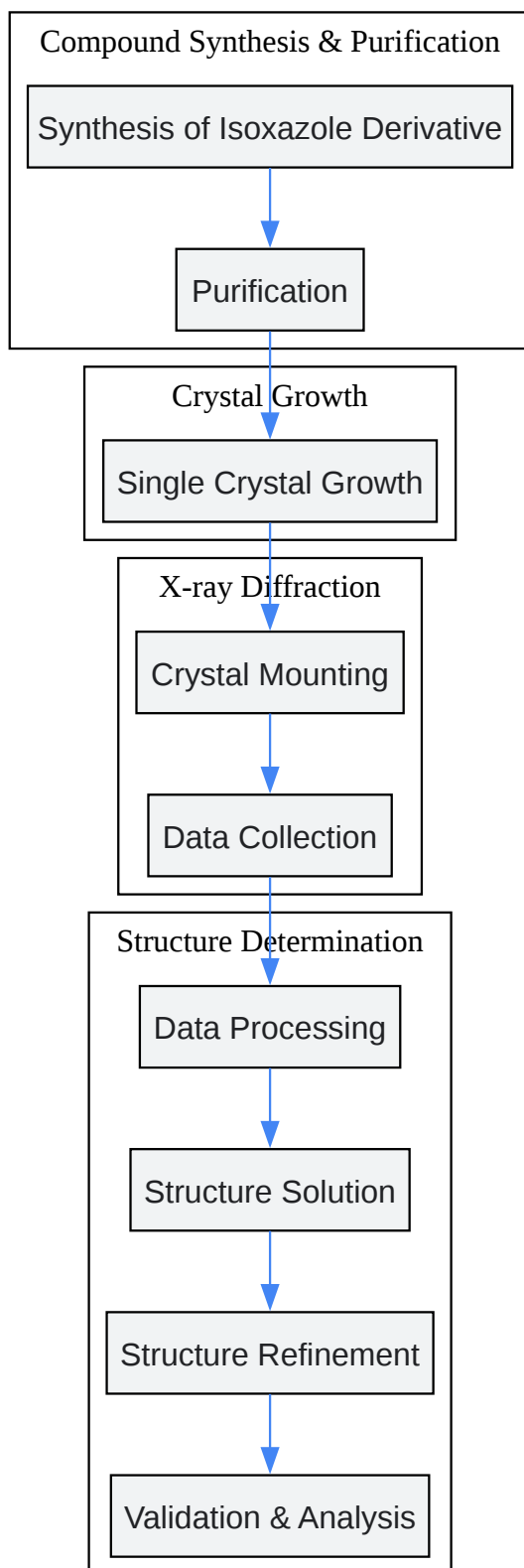
- The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- The crystal system and space group are determined from the symmetry of the diffraction pattern.
- The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

4. Structure Refinement and Validation:

- The initial structural model is refined against the experimental data using least-squares methods.
- Anisotropic displacement parameters for non-hydrogen atoms are typically introduced.
- Hydrogen atoms are often placed in calculated positions and refined using a riding model.
- The final refined structure is validated using various crystallographic metrics, such as R-factors, goodness-of-fit, and analysis of the residual electron density map.

Visualizing the Crystallographic Workflow

The following diagram illustrates the general experimental workflow for the X-ray crystallography of isoxazole derivatives.



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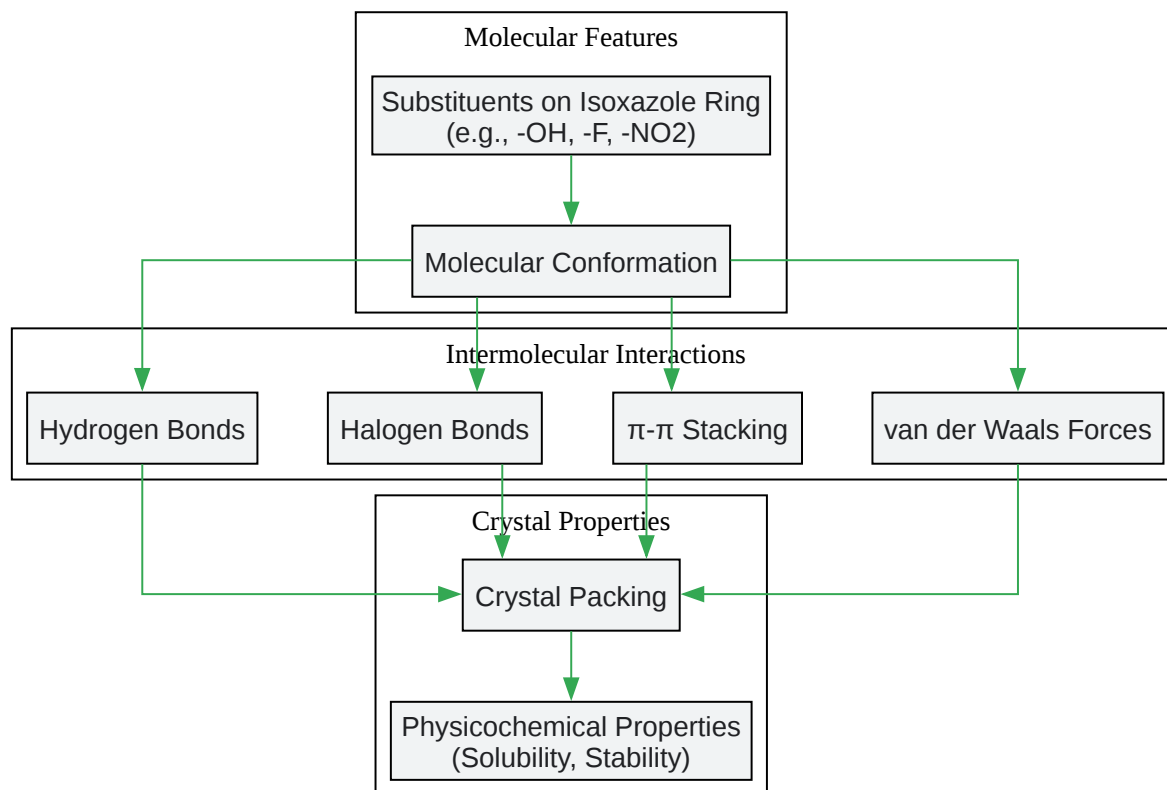
A generalized workflow for X-ray crystallography of isoxazole derivatives.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These interactions, which include hydrogen bonds, halogen bonds, and π - π stacking, play a crucial role in determining the overall stability and properties of the crystalline material. The detailed crystal structure analyses of isoxazole derivatives often reveal the presence of these non-covalent interactions, providing valuable information for crystal engineering and the design of new materials with desired properties.[7]

For instance, in a study of isoxazole derivatives, a detailed analysis of the crystal structure provided insights into the solid-state structural features, which are crucial for understanding their potential as anticancer agents.[6] The presence of specific substituents on the phenyl ring can influence the types of intermolecular interactions and, consequently, the crystal packing.

The logical relationship between molecular structure and the resulting crystal packing can be visualized as follows:



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Relationship between molecular structure and crystal packing in isoxazoles.

In conclusion, the crystallographic analysis of isoxazole derivatives provides a wealth of information that is indispensable for the fields of medicinal chemistry and materials science. By comparing the solid-state structures of different derivatives, researchers can gain a deeper understanding of structure-property relationships and rationally design new molecules with enhanced biological activity and optimized physicochemical properties.

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